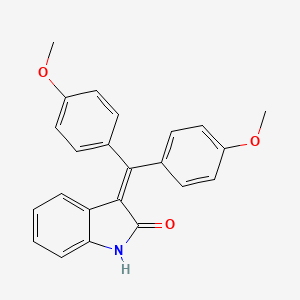

TAS-301

カタログ番号 B1682930

分子量: 357.4 g/mol

InChIキー: KUEYYIJXBRWZIB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US05977130

Procedure details

10.0 g of oxindole was dissolved in 100 ml tetrahydrofuran, and 21.8 g of 4,4'-dimethoxybenzophenone was added thereto at room temperature. Subsequently, the temperature of the reaction was brought to 0° C. 9.0 g of 60% sodium hydride was added, and when generation of hydrogen ceased, the reaction mixture was refluxed with heat for 12 hours. After completion of reaction, the reaction mixture was cooled. Saturated aqueous ammonium chloride solution was added, followed by extraction with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and then evaporated. The resultant crude product was recrystallized from methanol, to thereby obtain 22.8 g (yield 85%) of the title compound in yellow crystals (Crystal 1). The melting point and elementary analysis data are shown in Table 1, and NMR and MS spectrum data are shown in Table 2. Also, the IR spectrum chart of the compound is shown in FIG. 1.

[Compound]

Name

Crystal 1

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[CH3:11][O:12][C:13]1[CH:28]=[CH:27][C:16]([C:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=O)=[CH:15][CH:14]=1.[H-].[Na+].[H][H].[Cl-].[NH4+]>O1CCCC1>[CH3:26][O:25][C:22]1[CH:21]=[CH:20][C:19]([C:17]([C:16]2[CH:27]=[CH:28][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)=[C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][C:2]2=[O:10])=[CH:24][CH:23]=1 |f:2.3,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

Crystal 1

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CC2=CC=CC=C12)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

21.8 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1

|

Step Four

|

Name

|

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought to 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was refluxed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heat for 12 hours

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with water and saturated brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resultant crude product was recrystallized from methanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C(=C1C(NC2=CC=CC=C12)=O)C1=CC=C(C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 22.8 g | |

| YIELD: PERCENTYIELD | 85% | |

| YIELD: CALCULATEDPERCENTYIELD | 84.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |